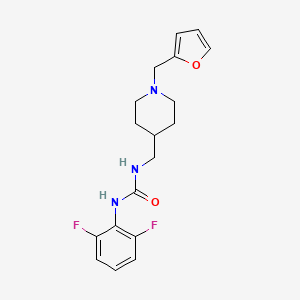

![molecular formula C27H26N4O5S B2637534 3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one CAS No. 689771-23-1](/img/structure/B2637534.png)

3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

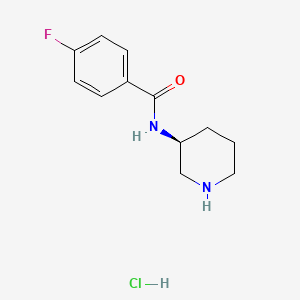

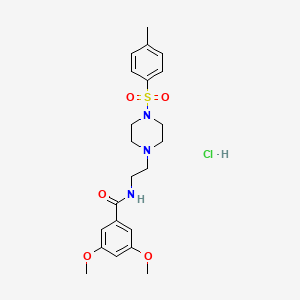

The molecule “3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one” is a complex organic compound. It contains a quinazolin-4-one core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . Attached to this core are various functional groups including a methoxyphenyl group, a morpholinyl group, and a nitrophenyl group linked via a sulfanyl group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolin-4-one core is a planar, aromatic system, which would contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The sulfanyl group could participate in various substitution or oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar functional groups, the overall molecular size and shape, and the presence of aromatic systems would all influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic conditions. Experimental studies, including electrochemical methods, surface analysis, and UV–visible spectrometry, coupled with DFT calculations and Monte Carlo simulation, have demonstrated that these compounds can effectively inhibit mild steel corrosion in a 1.0 M HCl solution. Their inhibition efficiencies increase with concentration, highlighting their potential as effective corrosion inhibitors due to chemical adsorption on the metallic surface (Errahmany et al., 2020).

Anticancer Activity

Quinazolinone derivatives have shown promise in anticancer research. A new heterocyclic compound from this class was found to block the proliferation of bone cancer cells, induce apoptosis, and increase the accumulation of reactive oxygen species (ROS) in cancer cells. These findings suggest potential therapeutic applications for quinazolinone derivatives in cancer treatment (Lv & Yin, 2019).

Green Chemistry Synthesis

Research has also focused on the development of green synthetic methods for quinazolinone derivatives. A study reported the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate using green chemistry approaches, highlighting an environmentally friendly synthesis pathway that could be significant for pharmaceutical and chemical research applications (Molnar, Komar, & Jerković, 2022).

Analgesic and Anti-inflammatory Activities

Some quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown significant activities in in vitro and in vivo models, indicating their potential as new therapeutic agents for pain and inflammation management (Osarodion Peter Osarumwense, 2023).

Antibacterial Activity

Quinazolinone derivatives have also been explored for their antibacterial properties. Synthesis and screening against various strains of microorganisms have demonstrated that these compounds can exhibit significant antibacterial activity, offering a potential for the development of new antibiotics (Osarodion Peter Osarumwense, 2022).

Direcciones Futuras

The study of quinazolin-4-one derivatives is a promising area of research due to their potential pharmaceutical applications. Future research could focus on synthesizing this compound and studying its biological activity. Additionally, modifications to the functional groups could be explored to optimize its activity and reduce potential toxicity .

Mecanismo De Acción

Target of Action

The compound “3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one” is a quinazolinone derivative. Quinazolinones and their derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The interaction of quinazolinone derivatives with their targets often results in modulation of the target’s activity. This can lead to changes in cellular signaling pathways, gene expression, and other cellular processes .

Biochemical Pathways

Quinazolinone derivatives can affect multiple biochemical pathways depending on their specific targets. These can include pathways involved in cell growth, inflammation, neurotransmission, and others .

Pharmacokinetics

The ADME properties of quinazolinone derivatives can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and binding affinity can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of quinazolinone derivatives can include changes in cell growth, cell death, inflammation, neurotransmission, and other processes, depending on their specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of quinazolinone derivatives .

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O5S/c1-35-23-8-5-19(6-9-23)17-30-26(32)24-16-21(29-11-13-36-14-12-29)7-10-25(24)28-27(30)37-18-20-3-2-4-22(15-20)31(33)34/h2-10,15-16H,11-14,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFXVEVBPZOMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)

![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2637454.png)

![N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2637456.png)

![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)

![(Z)-methyl 4-((6-methoxy-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2637474.png)